molecular formula C12H12N2O2 B1456870 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid CAS No. 1236144-55-0

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Cat. No.: B1456870
CAS No.: 1236144-55-0
M. Wt: 216.24 g/mol
InChI Key: ANRTVWAZQXYUEP-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12N2O2 It features an azetidine ring, a four-membered nitrogen-containing heterocycle, which is known for its significant ring strain and unique reactivity

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.

    Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the azetidine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanobenzyl group to an amine.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents on the ring.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor ligands, and other biologically relevant compounds.

    Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring’s ring strain and the presence of functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds. Some similar compounds include:

    Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but lacking the cyanobenzyl group.

    1-Benzylazetidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a cyanobenzyl group.

    Azetidine-3-carboxylic acid: A simpler azetidine derivative with only a carboxylic acid group.

The uniqueness of this compound lies in the combination of the azetidine ring, cyanobenzyl group, and carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRTVWAZQXYUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-formylbenzonitrile (2.88 g, 22.0 mmol), azetidine-3-carboxylic acid (2.02 g, 20 mmol), and acetic acid (1.15 mL, 20.0 mmol) in dichloromethane (20 mL) and methanol (80 mL) was stirred at room temperature for 1 h. Sodium triacetoxyborohydride (6.78 g, 32.0 mmol) was added and stirring was continued at room temperature for 18 hr. The volatiles were removed under reduced pressure, and the residue was partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous phase was washed with diethyl ether (50 mL) and was then concentrated to dryness. The residue was dissolved in water (20 mL) and loaded onto a 2.5×20 cm HP-20 column [Preparation of HP-20 Gel: ˜400 ml of dry, unused MCI CHP-20 Gel (75-150 micron) was swelled in methanol for 24 hrs. The gel was filtered and rinsed with 1 liter of methanol. It was then transferred to a bottle for storage under methanol. Immediately before use, the desired amount of gel was rinsed thoroughly with 20 volumes of water]. The column was eluted with 240 mL of water and 400 mL of methanol. The product containing fractions were concentrated and co-evaporated from ethanol and ethyl acetate/heptane to afford 1-(4-cyanobenzyl)azetidine-3-carboxylic acid (3.25 g, 15.0 mmol, 75% yield) as a white solid. MS: (M+H)=217.18. 1H NMR (400 MHz, MeOD) δ ppm 3.39 (m, 1H), 4.08 (m, 4H), 4.32 (s, 2H), 7.63 (d, J=8.3 Hz, 2H), and 7.82 (d, J=8.3 Hz, 2H).
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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